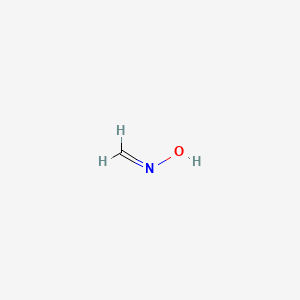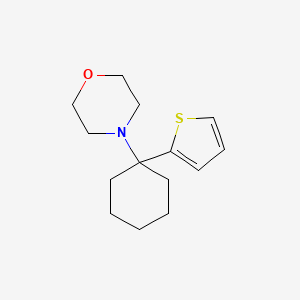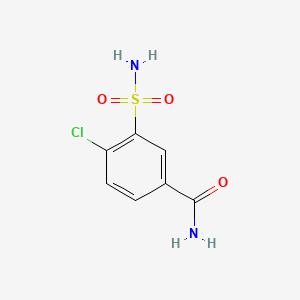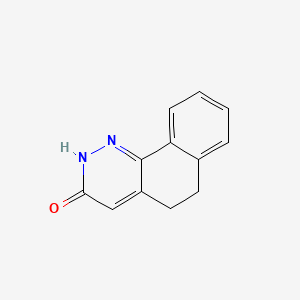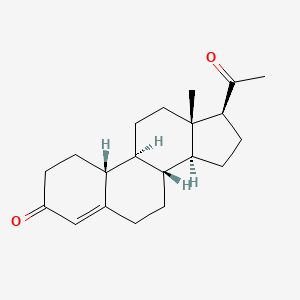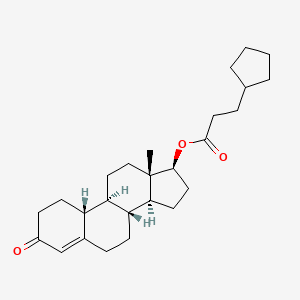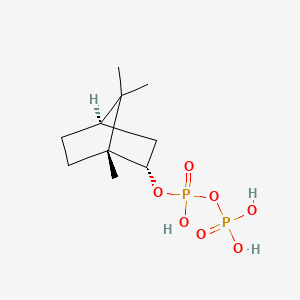
(+)-Bornyl diphosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(+)-bornyl diphosphate is a monoterpenyl phosphate that is the O-diphospho derivative of (+)-borneol. It is a bornane monoterpenoid and a monoterpenyl phosphate. It derives from a (+)-borneol. It is a conjugate acid of a this compound(3-). It is an enantiomer of a (-)-bornyl diphosphate.
Scientific Research Applications
1. Enzymatic Cyclization and Carbocation Manipulation
The structure of dimeric (+)-bornyl diphosphate synthase, a terpenoid cyclase from Salvia officinalis, provides insights into the enzymatic process of cyclizing geranyl diphosphate. It reveals the mechanism of orienting and stabilizing reactive carbocation intermediates crucial in terpenoid biosynthesis (Whittington et al., 2002).
2. Reaction Mechanisms in Monoterpenes
The synthesis of bornyl cation from geranyl diphosphate shows a diverging reaction mechanism with multiple products. The complexity of this mechanism is important for understanding the production of various monoterpenes and their applications (Weitman & Major, 2010).
3. Microbial Fermentation for (+)-Borneol Biosynthesis
A study on this compound synthase from Cinnamomum burmanni demonstrated its application in microbial fermentation for producing (+)-borneol, a monoterpenoid with anti-inflammatory and analgesic effects. This research lays the groundwork for metabolic engineering in natural monoterpenoid production (Ma et al., 2021).
4. Quantum Chemical Analysis of Terpene Cyclization
Quantum chemical studies provide a deeper understanding of the formation of bornyl diphosphate from geranyl diphosphate. This research offers insights into the molecular mechanisms behind terpene biosynthesis (Hong & Tantillo, 2010).
5. Analysis of Stereochemical Disposition in Enzymatic Cyclization
Research on the stereochemical aspects of geranyl diphosphate cyclization to this compound helps in understanding the molecular dynamics and spatial orientation during enzyme-catalyzed terpene biosynthesis (Wise et al., 2001).
6. Functional Characterization in Monoterpenoid Biosynthesis
A study on Amomum villosum utilized transcriptomics analysis for gene mining and functional characterization of bornyl diphosphate synthase. This approach can be used for quality improvement and sustainable production of bornyl acetate in heterologous hosts (Wang et al., 2018).
Properties
CAS No. |
64822-87-3 |
|---|---|
Molecular Formula |
C10H20O7P2 |
Molecular Weight |
314.21 g/mol |
IUPAC Name |
phosphono [(1R,2S,4R)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] hydrogen phosphate |
InChI |
InChI=1S/C10H20O7P2/c1-9(2)7-4-5-10(9,3)8(6-7)16-19(14,15)17-18(11,12)13/h7-8H,4-6H2,1-3H3,(H,14,15)(H2,11,12,13)/t7-,8+,10+/m1/s1 |
InChI Key |
VZPAJODTZAAANV-WEDXCCLWSA-N |
Isomeric SMILES |
C[C@@]12CC[C@@H](C1(C)C)C[C@@H]2OP(=O)(O)OP(=O)(O)O |
SMILES |
CC1(C2CCC1(C(C2)OP(=O)(O)OP(=O)(O)O)C)C |
Canonical SMILES |
CC1(C2CCC1(C(C2)OP(=O)(O)OP(=O)(O)O)C)C |
Synonyms |
bornyl pyrophosphate |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


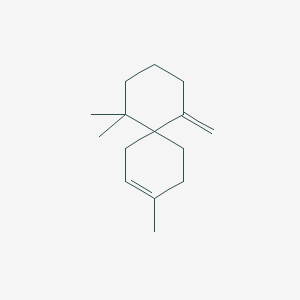
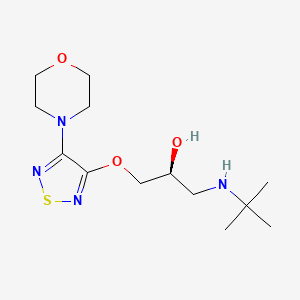
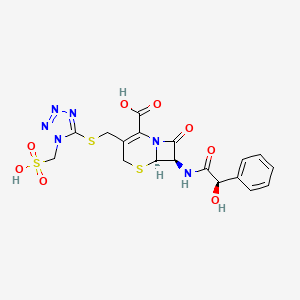
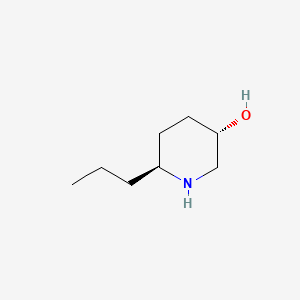
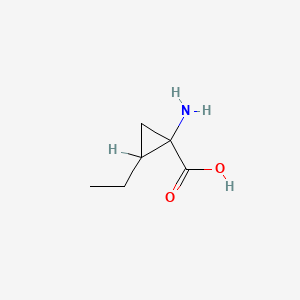
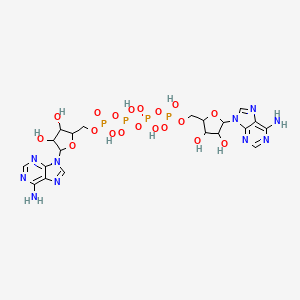
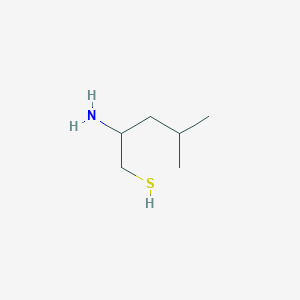
![[4-(1,2-dihydroxyethyl)-2-methoxyphenyl]oxidanesulfonic acid](/img/structure/B1209242.png)
